molecular formula C24H27N9O3 B2417062 3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021025-54-6

3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2417062
CAS No.: 1021025-54-6
M. Wt: 489.54
InChI Key: AQPONURIOMERFK-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H27N9O3 and its molecular weight is 489.54. The purity is usually 95%.
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Properties

IUPAC Name

3,4-dimethoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N9O3/c1-35-19-5-4-17(14-20(19)36-2)23(34)25-8-9-33-22-18(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)24-26-6-3-7-27-24/h3-7,14-16H,8-13H2,1-2H3,(H,25,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPONURIOMERFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule with potential therapeutic applications, particularly in oncology. This article examines its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C24H27N9O3
  • Molecular Weight : 489.54 g/mol
  • IUPAC Name : 3,4-dimethoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide

Structural Features

The compound features several notable structural elements:

  • A pyrimidine ring , which is known for its role in nucleic acid structure and function.
  • A piperazine ring , which often contributes to the binding affinity of drugs to biological targets.
  • A pyrazolo[3,4-d]pyrimidine moiety , recognized for its significance in developing kinase inhibitors.

The biological activity of the compound is primarily attributed to its interaction with various protein kinases. It has been shown to inhibit several key kinases involved in cancer progression:

Kinase TargetRole in Cancer
FGFR1 - FGFR4Involved in cell proliferation and survival
KDRVascular endothelial growth factor receptor
HER1 - HER2Epidermal growth factor receptor pathways
Bcr-AblAssociated with chronic myeloid leukemia
Tie2Angiogenesis

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that derivatives with pyrazolo[3,4-d]pyrimidine structures can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells .
  • The most promising derivatives showed low IC50 values (indicating high potency), such as 0.016 µM against wild-type EGFR .

Pharmacokinetics and Bioavailability

The compound's lipophilicity suggests favorable pharmacokinetic properties, potentially leading to good bioavailability. Its ability to diffuse across cellular membranes enhances its therapeutic efficacy .

Synthesis and Testing

A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. These derivatives were evaluated for their biological activities:

  • Compounds were assessed for anti-proliferative effects against cancer cell lines.
  • Flow cytometric analyses indicated that certain derivatives could induce apoptosis and arrest the cell cycle at specific phases .

Comparative Analysis of Similar Compounds

A comparative analysis of related compounds reveals a trend in increasing potency with structural modifications:

CompoundIC50 (µM)Target Kinase
Compound A8.21EGFR WT
Compound B19.56EGFR T790M
Target Compound0.016Wild-type EGFR

These findings suggest that structural optimization can lead to enhanced inhibitory effects on cancer-related kinases.

Q & A

Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization of precursors such as aminopyrazoles and carbonyl-containing intermediates under acidic or basic conditions. For example, cyclization using trifluoroacetic acid (TFA) or potassium tert-butoxide in anhydrous solvents (e.g., dimethylformamide) is common . Critical steps include:

  • Precursor preparation : Substituted aminopyrazoles and ketones/aldehydes.
  • Cyclization optimization : Temperature (80–120°C), solvent choice (DMF, ethanol), and catalyst (triethylamine or TFA) significantly influence yield .
  • Functionalization : Post-cyclization modifications (e.g., piperazine substitution) require coupling agents like EDCI/HOBt .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and piperazine linkage .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients .
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What solvents and reaction conditions are optimal for introducing the 3,4-dimethoxybenzamide moiety?

The benzamide group is typically introduced via coupling reactions:

  • Activated intermediates : Use 3,4-dimethoxybenzoyl chloride with pyrazolo[3,4-d]pyrimidine-ethylamine in dry dichloromethane .
  • Catalysts : Triethylamine (2–3 eq) to neutralize HCl byproducts.
  • Temperature : 0–25°C to minimize side reactions (e.g., hydrolysis) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?

Contradictions may arise from assay conditions or off-target effects. A systematic approach includes:

  • Dose-response profiling : Test across concentrations (nM–µM) to identify IC50_{50} trends .
  • Selectivity screens : Use kinase panels (e.g., Eurofins KinaseProfiler) to confirm target specificity.
  • Cellular validation : Compare cytotoxicity (MTT assay) with target inhibition (Western blot for phosphorylated kinases) .
  • Structural analogs : Modify the pyrimidine or piperazine group to isolate structure-activity relationships (SAR) .

Q. What strategies mitigate low yields during piperazine substitution on the pyrazolo[3,4-d]pyrimidine scaffold?

Low yields often stem from steric hindrance or poor nucleophilicity. Solutions:

  • Pre-activation : Use Mitsunobu conditions (DIAD, PPh3_3) for SN2 reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs reflux) .
  • Solvent optimization : Polar aprotic solvents (DMSO) enhance nucleophilic displacement .

Q. How can computational methods guide SAR studies for this compound?

  • Molecular docking : Predict binding poses with kinases (e.g., CDK2, Aurora A) using AutoDock Vina .
  • QSAR modeling : Corrogate substituent electronegativity (e.g., methoxy groups) with bioactivity .
  • MD simulations : Assess piperazine flexibility and solvent accessibility over 100-ns trajectories .

Q. What are the challenges in scaling up synthesis from mg to gram scale?

  • Intermediate stability : Pyrazolo[3,4-d]pyrimidines may degrade under prolonged heating; optimize stepwise purification .
  • Catalyst removal : Use ion-exchange resins for piperazine byproduct removal .
  • Yield reproducibility : Control moisture (anhydrous Na2_2SO4_4) and oxygen (N2_2 atmosphere) in coupling steps .

Q. How can researchers validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target kinases .
  • Fluorescent probes : Synthesize BODIPY-labeled analogs for confocal imaging .
  • CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cell lines .

Data Contradiction Analysis

Q. Why do similar analogs show divergent solubility profiles despite identical core structures?

Variations in substituent polarity (e.g., methoxy vs. ethoxy groups) and crystallinity (amorphous vs. crystalline forms) impact solubility. Mitigation strategies:

  • Salt formation : Use HCl or sodium salts for ionizable amines .
  • Co-solvent systems : DMSO/PEG-400 enhances aqueous solubility for in vivo studies .

Q. How to address discrepancies in enzyme inhibition data across laboratories?

  • Standardize protocols : Adopt uniform ATP concentrations (e.g., 10 µM) and buffer pH (7.4) .
  • Control for enzyme lot variability : Use commercial kinases from a single vendor (e.g., SignalChem) .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions for amide coupling .
  • Analytical rigor : Validate purity with orthogonal methods (HPLC + NMR) .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) .

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